molecular formula C24H28N2O6 B12282412 O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine

O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine

Cat. No.: B12282412
M. Wt: 440.5 g/mol
InChI Key: GHUFVBZXRGOTMN-FQEVSTJZSA-N
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Description

O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine typically involves multiple steps. The process begins with the protection of the amino group of L-serine using the Fmoc group.

Industrial Production Methods

Industrial production of this compound often employs automated peptide synthesizers, which allow for precise control over reaction conditions and the efficient production of large quantities. The use of solid-phase peptide synthesis (SPPS) is common, where the compound is assembled step-by-step on a solid support .

Chemical Reactions Analysis

Types of Reactions

O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Mechanism of Action

The mechanism of action of O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine involves its interaction with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The compound can interact with enzymes and proteins, influencing their activity and function through various pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-[2-[(1,1-Dimethylethyl)amino]-2-oxoethyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serine is unique due to its specific combination of functional groups, which provide distinct reactivity and stability. The presence of the Fmoc group makes it particularly valuable in peptide synthesis, offering advantages in terms of selectivity and ease of removal .

Properties

Molecular Formula

C24H28N2O6

Molecular Weight

440.5 g/mol

IUPAC Name

(2S)-3-[2-(tert-butylamino)-2-oxoethoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H28N2O6/c1-24(2,3)26-21(27)14-31-13-20(22(28)29)25-23(30)32-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,30)(H,26,27)(H,28,29)/t20-/m0/s1

InChI Key

GHUFVBZXRGOTMN-FQEVSTJZSA-N

Isomeric SMILES

CC(C)(C)NC(=O)COC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)NC(=O)COCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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